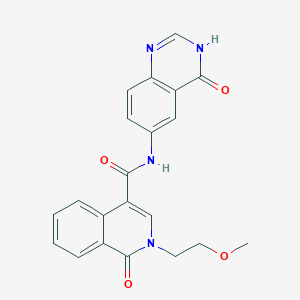
2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique structure combining elements of isoquinoline, quinazoline, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Quinazoline Moiety: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under basic conditions.
Coupling of the Two Fragments: The final step involves the coupling of the isoquinoline and quinazoline fragments through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Using continuous flow reactors to ensure consistent reaction conditions and higher yields.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in cancer therapy due to its structural similarity to known kinase inhibitors.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target protein kinases, similar to other quinazoline derivatives, inhibiting their activity.
Pathways Involved: Inhibition of kinase activity can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Gefitinib: Another EGFR inhibitor with a similar quinazoline structure.
Tandutinib: A tyrosine kinase inhibitor with structural similarities.
Uniqueness
2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of isoquinoline and quinazoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H18N4O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3H-quinazolin-6-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18N4O4/c1-29-9-8-25-11-17(14-4-2-3-5-15(14)21(25)28)20(27)24-13-6-7-18-16(10-13)19(26)23-12-22-18/h2-7,10-12H,8-9H2,1H3,(H,24,27)(H,22,23,26) |
InChI Key |
GKCNJUMYGFZMLL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)N=CNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















